

Total Synthesis of (+)-Methyl N-decarbomethoxychanofrutosinate: An Application Note

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Compound of Interest

Compound Name: *Methyl chanofrutosinate*

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This document outlines the total synthesis of (+)-Methyl N-decarbomethoxychanofrutosinate, a complex indole alkaloid. The synthesis reported here was developed by the research group of Dawei Ma and represents the first total synthesis of this natural product analogue.^[1] **Methyl chanofrutosinate** alkaloids are sourced from *Kopsia* species, which have a history of use in traditional medicine in tropical Asia.^[1] These molecules are characterized by a strained, caged, hexacyclic ring system, making them challenging and attractive targets for synthetic chemists.^[1]

Synthetic Strategy Overview

The synthetic approach hinges on a key intramolecular oxidative coupling reaction to construct the core caged structure. The synthesis begins with readily available starting materials and employs a series of strategic transformations to build the complex architecture of the target molecule.

A simplified workflow of the total synthesis is presented below:



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Caption: Key stages in the total synthesis of (+)-Methyl N-decarbomethoxychanofrucosinate.

Key Experimental Protocols

The following are key transformations in the synthesis. Please note that the cited literature provides a summary of the synthesis, and some specific experimental details such as precise quantities of reagents, concentrations, and purification methods may require reference to the supporting information of the original publication.

Formation of the Caged Compound I

A pivotal step in this synthesis is the intramolecular oxidative coupling to form the strained, caged structure.

Reactant	Reagents and Conditions	Product
β-hydroxy lactam G	LHMDS, THF, -78 °C then I ₂ , -40 °C to r.t.	Caged compound I

Protocol:

- To a solution of the β-hydroxy lactam G in anhydrous tetrahydrofuran (THF) at -78 °C is added lithium hexamethyldisilazide (LHMDS).
- The reaction mixture is stirred at this temperature for a specified period.
- A solution of iodine (I₂) in THF is then added, and the reaction is allowed to warm to room temperature.

- The reaction is quenched and the product, caged compound I, is isolated and purified using standard chromatographic techniques.

Final Steps to the Target Molecule

The final steps involve the installation of the remaining functional groups to yield the target molecule.

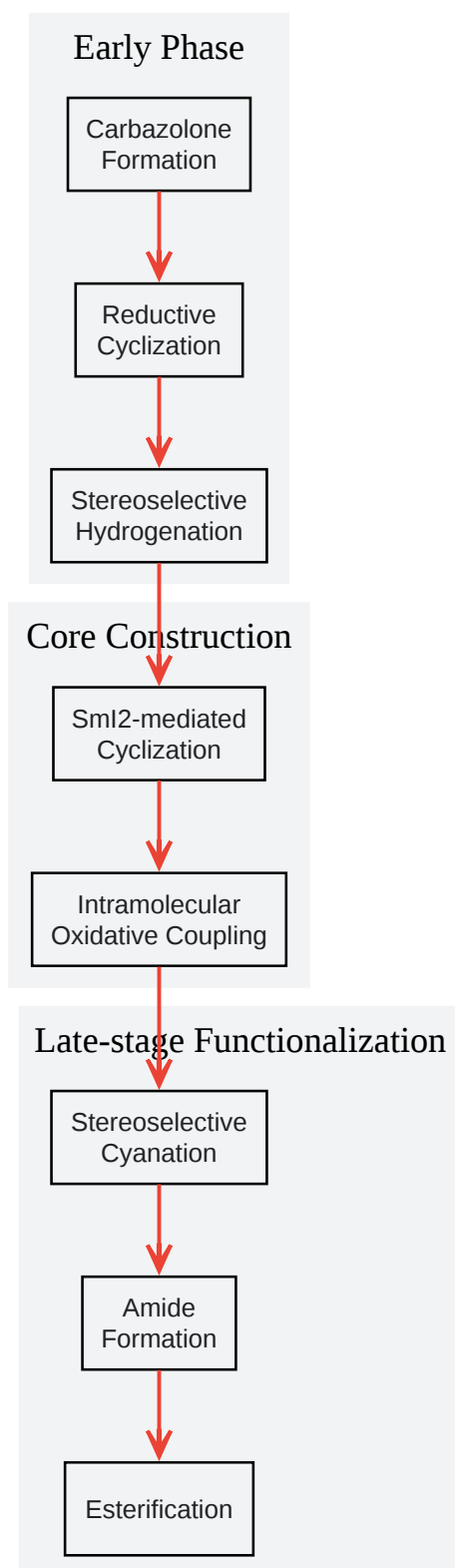
Reactant	Transformations	Product
Caged compound I	1. Stereoselective cyanation 2. Conversion to amide 3. Esterification	(+)-Methyl N-decarbomethoxychanofrucosinate

Protocol Outline:

- Stereoselective Cyanation:** Caged compound I is subjected to a stereoselective cyanation reaction to introduce the nitrile group at the desired position.
- Amide Formation:** The nitrile is then converted to a primary amide.
- Esterification:** The final step is the esterification of a carboxylic acid functionality to yield the methyl ester, affording the final product.

Summary of Key Reactions

The total synthesis is characterized by several key chemical transformations that are crucial for the successful construction of the complex molecular architecture.



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Caption: Logical flow of key reaction types in the synthesis.

The successful total synthesis of (+)-Methyl N-decarbomethoxychanofrutosinate by Ma and co-workers provides a significant advancement in the field of natural product synthesis and opens avenues for the synthesis of other members of the chanofrutosinate alkaloid family.^[1] Further investigation into the biological activities of these synthetic analogues could provide valuable insights for drug discovery.

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References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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